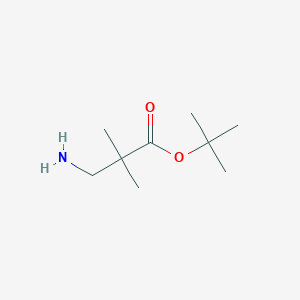

Tert-butyl 3-amino-2,2-dimethylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-amino-2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h6,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMSYSWHOWKMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259794-53-1 | |

| Record name | tert-butyl 3-amino-2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 3 Amino 2,2 Dimethylpropanoate

Established Synthetic Routes and Strategies

The conventional synthesis of tert-butyl 3-amino-2,2-dimethylpropanoate typically involves a sequence of reactions that build the molecule step-by-step from simpler precursors. These methods are well-documented in the chemical literature and form the foundation for more advanced approaches.

Esterification Reactions in Propanoate Synthesis

The formation of the tert-butyl ester is a critical step in the synthesis. Direct esterification of 3-amino-2,2-dimethylpropanoic acid with tert-butanol (B103910) is challenging due to the steric hindrance of the tert-butyl group and the presence of the amino functionality. Therefore, indirect methods are often employed.

One common strategy is the reaction of an N-protected derivative of 3-amino-2,2-dimethylpropanoic acid with a tert-butylating agent. For instance, the N-Boc protected acid can be reacted with tert-butanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method proceeds through an activated intermediate, facilitating the attack by the sterically hindered tert-butanol.

Another approach involves transesterification. A methyl or ethyl ester of 3-amino-2,2-dimethylpropanoic acid can be converted to the corresponding tert-butyl ester by treatment with tert-butanol or tert-butyl acetate (B1210297) under acidic conditions. google.com The use of a large excess of the tert-butyl source can drive the equilibrium towards the desired product.

| Esterification Method | Reagents | General Conditions | Key Considerations |

| DCC/DMAP Coupling | N-Boc-3-amino-2,2-dimethylpropanoic acid, tert-butanol, DCC, DMAP | Anhydrous organic solvent (e.g., dichloromethane), room temperature | Stoichiometric control of reagents is crucial to avoid side reactions. Dicyclohexylurea byproduct must be removed. |

| Transesterification | Methyl or Ethyl 3-amino-2,2-dimethylpropanoate, tert-butyl acetate, Acid catalyst (e.g., H₂SO₄) | Excess tert-butyl acetate, elevated temperature | Requires careful control of temperature and reaction time to prevent decomposition. |

Amination Approaches for the Propanoate Backbone

Introducing the amino group at the 3-position of the 2,2-dimethylpropanoate backbone can be achieved through various amination strategies. The choice of method often depends on the starting material.

A common precursor is a propanoate with a leaving group at the 3-position, such as a halide (e.g., bromide). Tert-butyl 3-bromo-2,2-dimethylpropanoate can undergo nucleophilic substitution with an ammonia (B1221849) equivalent, such as sodium azide (B81097) followed by reduction, or directly with ammonia under pressure.

Reductive amination of a corresponding aldehyde, tert-butyl 3-oxo-2,2-dimethylpropanoate, is another viable route. This involves the reaction of the aldehyde with ammonia in the presence of a reducing agent like sodium cyanoborohydride to form the primary amine.

Multi-Step Synthesis from Precursors (e.g., hydroxymethyl trimethylacetic acid)

A multi-step synthesis allows for greater control over the stereochemistry and functionality of the molecule. A plausible route starting from 3-hydroxy-2,2-dimethylpropanoic acid (hydroxymethyl trimethylacetic acid) would involve several key transformations.

First, the carboxylic acid is protected as a suitable ester, for instance, a methyl or benzyl (B1604629) ester, to prevent its interference in subsequent steps. The hydroxyl group is then converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This activated intermediate can then undergo nucleophilic substitution with an azide source (e.g., sodium azide). Subsequent reduction of the azide, for example, by catalytic hydrogenation, yields the amino group. Finally, the protecting ester group is converted to the desired tert-butyl ester via transesterification, and if necessary, the amino group is protected.

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency, scalability, and environmental impact of the synthesis, advanced methodologies and process optimization techniques are continuously being developed. These often involve the strategic use of protecting groups and the development of more direct synthetic routes.

Catalytic Systems and Reagents in Synthesis

The synthesis of propanoate esters, including this compound, is heavily reliant on the use of effective catalytic systems and reagents to drive the esterification process. ceon.rs The choice of catalyst can significantly influence reaction rates and yields.

Homogeneous Catalysts : Mineral acids, particularly sulfuric acid (H₂SO₄), are commonly used as homogeneous catalysts for esterification due to their high acid strength and dehydrating capabilities. ceon.rs Studies on the esterification of propanoic acid have shown that increasing the molar ratio of catalyst to acid can increase the reaction rate. ceon.rsresearchgate.net For example, the maximum yield of n-propyl propanoate (96.9%) was achieved with a propanoic acid/1-propanol/H₂SO₄ molar ratio of 1/10/0.20 at 65°C. ceon.rsresearchgate.net In general, homogeneous catalysts often lead to higher reaction rates compared to heterogeneous systems because of the absence of phase limitations. ceon.rs

Heterogeneous Catalysts : Heterogeneous catalysts offer advantages in terms of separation and reusability. Graphene oxide has been identified as an efficient and reusable solid acid catalyst for esterification reactions, compatible with a wide range of aliphatic and aromatic acids and alcohols. organic-chemistry.org Another example is the use of a clay-supported heteropolyacid, Cs₂.₅H₀.₅PW₁₂O₄₀/K-10, for the esterification of propanoic acid with 1,2-propanediol. rsc.org

Other Catalytic Systems and Reagents :

Lewis Acids : Lewis acid catalysts, such as tantalum(V) ethoxide, have been identified as efficient for amidation reactions, a related process in amino acid chemistry. mdpi.com

Palladium-based catalysts : These are employed in cross-coupling reactions between esters and amines. mdpi.com

Organocatalysts : Diselenide derivatives have been used as organocatalysts to avoid the need for a metal co-catalyst in certain synthetic transformations. mdpi.com

Coupling Reagents : In the synthesis of related β-amino acid esters, dicyclohexylcarbodiimide (DCC) is a common coupling reagent used in Steglich-type esterifications. mdpi.com

The selection of the catalytic system is crucial for optimizing the synthesis of this compound, balancing factors such as reaction efficiency, cost, and environmental impact.

Table 2: Catalysts Used in Propanoate Ester Synthesis and Related Reactions

| Catalyst Type | Specific Example | Reaction | Key Features | Citations |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Esterification | High acid strength, dehydrating ability, increases reaction rate with concentration. | ceon.rsresearchgate.net |

| Heterogeneous Acid | Graphene Oxide | Esterification | Efficient, reusable, compatible with various substrates. | organic-chemistry.org |

| Heterogeneous Acid | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Esterification | Solid acid catalyst, effective at high temperatures. | rsc.org |

| Lewis Acid | Tantalum(V) ethoxide | Amidation | High efficiency in C-N bond formation. | mdpi.com |

| Organometallic | Palladium-based complexes | Cross-coupling | Used for coupling esters and amines. | mdpi.com |

Green Chemistry Principles in Propanoate Preparation

The principles of green chemistry are increasingly being applied to the synthesis of β-amino acid esters to develop more sustainable and environmentally friendly processes. mdpi.comrsc.org These approaches focus on reducing waste, avoiding hazardous reagents, and using renewable resources and catalysts.

Key green chemistry strategies relevant to propanoate preparation include:

Biocatalysis : Enzymes such as lipases are used as catalysts. For instance, Lipase TL IM from Thermomyces lanuginosus has been successfully employed to catalyze the Michael addition of aromatic amines to acrylates to produce β-amino acid esters. mdpi.com This enzymatic synthesis can be performed in continuous-flow microreactors, offering benefits such as the use of green solvents (e.g., methanol), short reaction times (30 minutes), and easy control of reaction parameters, which can reduce waste and increase productivity. mdpi.com

Solvent-Free and Catalyst-Free Conditions : Microwave irradiation has been utilized for the environmentally friendly polymerization of 1,4-butane diol diacrylate and piperazine (B1678402) to produce poly(β-amino ester)s without the need for additional solvents or catalysts. rsc.org Similarly, the synthesis of various N-nitroso compounds from secondary amines has been achieved using tert-butyl nitrite (B80452) (TBN) under solvent-free conditions, which also simplifies the isolation procedure. rsc.org

Use of Greener Solvents : The development of synthetic methods in aqueous media is a cornerstone of green chemistry. Aqueous micellar mediated conditions have been developed for the synthesis of 3-aminoimidazo fused heterocycles, providing excellent yields at room temperature. researchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Methods that avoid the use of protecting groups, where possible, contribute to higher atom economy. rsc.org

These green approaches offer significant advantages over traditional synthetic methods by minimizing environmental impact, reducing costs, and improving safety.

Table 3: Application of Green Chemistry Principles in β-Amino Ester Synthesis

| Green Chemistry Principle | Methodology | Example | Advantages | Citations |

|---|---|---|---|---|

| Use of Biocatalysts | Enzymatic Catalysis | Lipase TL IM for Michael addition to form β-amino acid esters. | Green solvent (methanol), short residence time, readily available catalyst. | mdpi.com |

| Use of Alternative Energy Sources | Microwave Irradiation | Synthesis of poly(β-amino ester)s. | Solvent-free, catalyst-free, rapid. | rsc.org |

| Solvent-Free Reactions | Neat Conditions | N-nitrosation of secondary amines using tert-butyl nitrite. | No solvent waste, easy product isolation. | rsc.org |

| Use of Safer Solvents | Aqueous Micellar Conditions | Synthesis of 3-aminoimidazo fused heterocycles. | Environmentally benign, mild conditions, excellent yields. | researchgate.net |

Derivatization and Functionalization of Tert Butyl 3 Amino 2,2 Dimethylpropanoate

Reactions Involving the Primary Amine Moiety

The primary amine group in tert-butyl 3-amino-2,2-dimethylpropanoate is a key site for functionalization, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures.

Acylation and Amide Bond Formation

The primary amine readily undergoes acylation to form stable amide bonds. This transformation is fundamental in peptide synthesis and the creation of various bioactive molecules. The reaction typically involves the use of acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents.

The steric hindrance presented by the gem-dimethyl group adjacent to the amine can influence the reaction conditions required for efficient acylation. While standard coupling reagents are often effective, more robust methods may be necessary for particularly bulky acylating agents.

Table 1: Examples of Acylation Reactions with Amino Esters

| Acylating Agent | Amine Substrate | Coupling Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acyl Chloride | Primary Amine | Base (e.g., Triethylamine), CH₂Cl₂ | N-Acyl Amine | High | General Knowledge |

| Carboxylic Acid | Sterically Hindered Amine | DCC, DMAP | N-Acyl Amine | Good | ajchem-a.com |

Note: This table presents generalized data for acylation reactions of amines and may not be specific to this compound due to a lack of directly available literature.

Alkylation and Reductive Amination

The nitrogen atom of the primary amine can be alkylated to introduce alkyl substituents. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled and widely used method is reductive amination. masterorganicchemistry.com

Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org This method is highly versatile and compatible with a wide range of functional groups. The choice of reducing agent is crucial for the success of the reaction, with reagents like sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being commonly employed. masterorganicchemistry.com The steric hindrance of this compound may necessitate the use of more reactive aldehydes or ketones or specialized catalysts to achieve high yields. rsc.orgresearchgate.net

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Readily available, mild | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Imines (selective in the presence of carbonyls) | Mild, selective | masterorganicchemistry.com |

Formation of Ureas, Carbamates, and Other Nitrogen-Containing Linkers

The primary amine of this compound serves as a nucleophile for the synthesis of various nitrogen-containing linkages, which are prevalent in many biologically active compounds.

Ureas: Symmetrical and unsymmetrical ureas can be synthesized by reacting the amine with isocyanates or their precursors. The reaction of a primary amine with an isocyanate is typically a rapid and high-yielding process. commonorganicchemistry.com Alternative methods for urea formation include the use of phosgene or its safer equivalents like carbonyldiimidazole (CDI) or triphosgene. commonorganicchemistry.comnih.gov

Carbamates: Carbamates are readily formed by treating the amine with chloroformates or by reacting it with an alcohol in the presence of a coupling agent that forms a reactive intermediate. organic-chemistry.orgorgsyn.org Another common method involves the reaction with dialkyl dicarbonates, such as di-tert-butyl dicarbonate (Boc₂O), which is also a standard procedure for the protection of amines. organic-chemistry.org

Transformations of the Tert-butyl Ester Group

The tert-butyl ester group in this compound acts as a protecting group for the carboxylic acid functionality. Its selective removal or transformation is a key step in many synthetic sequences.

Selective Deprotection to Carboxylic Acid

The cleavage of the tert-butyl ester to reveal the carboxylic acid is a common and crucial transformation. This deprotection is typically achieved under acidic conditions.

Trifluoroacetic Acid (TFA): A widely used method for tert-butyl ester deprotection involves treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The reaction proceeds through protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation, which is then typically scavenged to prevent side reactions. masterorganicchemistry.com

Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) can also be employed for the chemoselective hydrolysis of tert-butyl esters, even in the presence of other acid-labile protecting groups. rsc.orgresearchgate.netnih.gov This method offers an alternative to protic acids and can be advantageous in certain synthetic contexts.

Table 3: Conditions for Tert-butyl Ester Deprotection

| Reagent | Solvent | Temperature | Key Features | Reference(s) |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common, efficient, can cleave other acid-labile groups | masterorganicchemistry.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Varies | Chemoselective, compatible with some other acid-labile groups | rsc.orgresearchgate.netnih.gov |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. For tert-butyl esters, acid-catalyzed transesterification is generally preferred to avoid potential side reactions associated with strong bases. The bulky nature of the tert-butyl group can make transesterification more challenging compared to less hindered esters, often requiring more forcing conditions or specific catalysts.

Modifications of the 2,2-Dimethyl Propanoate Backbone

The structural scaffold of this compound presents a unique set of challenges and opportunities for chemical modification. The core of this molecule is the 2,2-dimethyl propanoate backbone, which is characterized by a sterically hindered quaternary carbon center at the alpha-position (C2) and a primary carbon at the beta-position (C3) adjacent to the amino group. These structural features significantly influence the reactivity and the potential for selective functionalization of the carbon backbone.

Functionalization at Alpha or Beta Positions

A comprehensive review of the scientific literature indicates a notable absence of established methods for the direct functionalization at the alpha (C2) or beta (C3) positions of the 2,2-dimethyl propanoate backbone of this compound. This lack of available research findings can be attributed to the inherent structural and electronic properties of the molecule.

The alpha-position is a quaternary carbon, substituted with two methyl groups, a tert-butoxycarbonyl group, and the aminomethyl group. This steric congestion severely restricts the accessibility of the alpha-carbon to reagents, making standard alpha-functionalization reactions, which are common for other esters, highly challenging. For instance, reactions that proceed via enolate formation are not feasible due to the absence of an alpha-proton.

The beta-position, a methylene (B1212753) group adjacent to the amino function, is also subject to considerable steric hindrance from the neighboring gem-dimethyl group. While C-H activation and functionalization reactions are a significant area of modern synthetic chemistry, the specific neopentyl-like arrangement at the beta-position of this compound poses a significant hurdle for selective chemical transformations.

Consequently, there is no detailed research to report on successful derivatization at these positions. Further investigation would be required to develop novel synthetic methodologies to overcome the steric and electronic barriers to functionalize the carbon backbone of this compound.

Applications of Tert Butyl 3 Amino 2,2 Dimethylpropanoate in Advanced Organic Synthesis

Utilization in Pharmaceutical Intermediate Synthesis

The structural motif of 3-amino-2,2-dimethylpropanoic acid is found in a variety of bioactive molecules. The tert-butyl ester, Tert-butyl 3-amino-2,2-dimethylpropanoate, provides a protected form of this key fragment, facilitating its incorporation into larger, more complex pharmaceutical scaffolds.

Precursor to Angiotensin Enzyme Inhibitor Fragments (e.g., Aliskiren)

While direct synthesis routes employing this compound are not extensively detailed in publicly available literature, its corresponding amide, 3-amino-2,2-dimethylpropionamide, is a crucial intermediate in the synthesis of Aliskiren, a potent and orally active renin inhibitor used for the treatment of hypertension. researchgate.netgoogle.comwipo.int The synthesis of Aliskiren involves the coupling of this amino amide with a lactone intermediate. researchgate.net The tert-butyl ester of 3-amino-2,2-dimethylpropanoic acid can be considered a logical synthetic precursor to the required amide, although specific industrial processes may vary.

The general synthetic approach to Aliskiren highlights the importance of the 3-amino-2,2-dimethylpropyl moiety in achieving the desired pharmacological profile.

Table 1: Key Intermediates in Aliskiren Synthesis

| Intermediate | Role in Synthesis |

|---|---|

| 3-amino-2,2-dimethylpropionamide | Key building block providing a crucial side chain |

Role in the Development of Histone Deacetylase Inhibitors (HDACIs)

Histone deacetylase inhibitors (HDACIs) are a class of therapeutic agents that interfere with the function of HDAC enzymes, leading to the hyperacetylation of histones and other proteins, and are being investigated for the treatment of cancers and other diseases. The synthesis of novel HDACIs often involves the use of diverse amino acid-based building blocks to explore the structure-activity relationship.

While specific examples detailing the direct incorporation of this compound into HDACIs are not prevalent in the reviewed literature, the use of tert-butyl protected amino acids in the synthesis of HDACIs is a common strategy. nih.govnih.gov The tert-butyl group serves as a robust protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. The unique steric hindrance provided by the gem-dimethyl groups in this compound could be exploited to create novel HDACIs with specific conformational constraints, potentially leading to improved selectivity and efficacy.

Synthesis of Diverse Pharmaceutical Scaffolds

The development of novel pharmaceutical scaffolds is a cornerstone of drug discovery. Amino acids and their derivatives are fundamental building blocks in the construction of these scaffolds due to their inherent chirality and the presence of multiple functional groups. This compound, with its protected amine and ester functionalities, as well as the sterically demanding gem-dimethyl group, presents an interesting building block for creating diverse molecular architectures.

The tert-butyl ester group can be selectively removed under acidic conditions, revealing a carboxylic acid that can be further functionalized. The amino group, once deprotected, provides another site for modification. This versatility allows for the integration of the 3-amino-2,2-dimethylpropanoate unit into a wide range of molecular frameworks, including heterocyclic systems and complex acyclic structures. The steric bulk of the gem-dimethyl group can influence the conformation of the resulting molecule, which can be a critical factor in its biological activity.

Application in Peptide Chemistry and Peptidomimetics

The incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their therapeutic potential by improving their stability, bioavailability, and receptor selectivity. β-amino acids, such as 3-amino-2,2-dimethylpropanoic acid, are of particular interest in this regard.

Incorporation into Modified Peptidic Structures

Peptides composed of β-amino acids, often referred to as β-peptides, can adopt stable secondary structures, including helices and sheets, that are distinct from those of α-peptides. This structural diversity allows for the design of novel peptide architectures with specific biological functions. The incorporation of 3-amino-2,2-dimethylpropanoic acid into a peptide chain introduces a unique structural constraint due to the gem-dimethyl substitution. This can lead to peptides with enhanced resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide-based drugs. nih.gov

The synthesis of these modified peptides often utilizes the tert-butyl ester form of the β-amino acid, this compound, as the tert-butyl group can protect the carboxylic acid during peptide coupling reactions.

Role in the Synthesis of Beta-Amino Acid Containing Peptides

The synthesis of peptides containing 3-amino-2,2-dimethylpropanoic acid presents unique challenges. Research has shown that the coupling of this β-amino acid derivative can be hampered by steric hindrance at the carboxyl group, which is flanked by the gem-dimethyl groups. rsc.org This steric congestion can lead to side reactions and lower coupling yields when using standard peptide coupling reagents.

Table 2: Challenges in Coupling 3-amino-2,2-dimethylpropanoic Acid Derivatives

| Challenge | Consequence |

|---|---|

| Steric hindrance at the carboxyl group | Slower reaction rates and incomplete coupling |

Despite these challenges, methods have been developed to successfully incorporate this sterically hindered β-amino acid into peptide sequences. The use of highly efficient coupling reagents and optimized reaction conditions is crucial for overcoming the steric barrier. The resulting β-peptides and peptidomimetics containing the 3-amino-2,2-dimethylpropanoic acid moiety exhibit unique conformational properties and enhanced stability, making them valuable tools in drug discovery and materials science. rsc.org

Building Block for Natural Product Synthesis

While the direct incorporation of this compound into the total synthesis of a known natural product is not extensively documented in peer-reviewed literature, its structural motifs are of significant interest in the design and synthesis of novel bioactive compounds and peptidomimetics. The utility of this compound in natural product synthesis can be understood by considering the individual contributions of its key structural features.

β-Amino acids are integral components of numerous natural products, often imparting unique conformational constraints and resistance to enzymatic degradation compared to their α-amino acid counterparts. nih.gov Their incorporation into peptide backbones can lead to the formation of stable secondary structures, such as helices and turns, which are crucial for biological activity. researchgate.net The synthesis of natural product analogs containing β-amino acids is a common strategy to enhance their therapeutic potential. rsc.org

The gem-dimethyl group on the β-carbon of this compound plays a crucial role in influencing the conformation of molecules into which it is incorporated. This steric hindrance can restrict bond rotation, leading to a more defined three-dimensional structure. nih.govresearchgate.net This "Thorpe-Ingold effect" can be advantageous in designing molecules that bind to specific biological targets with high affinity and selectivity. Furthermore, the gem-dimethyl group can enhance the metabolic stability of a compound by shielding adjacent functional groups from enzymatic attack. researchgate.net

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions, yet can be selectively removed under acidic conditions, providing orthogonal protection in multi-step syntheses. ontosight.aipeptide.com This allows for the selective modification of other functional groups within a molecule without affecting the carboxylic acid.

In the context of natural product synthesis, this compound would be a valuable building block for creating analogs of peptide-based natural products. By replacing a natural α-amino acid with this β-amino acid, medicinal chemists can systematically probe the structure-activity relationship of a natural product, potentially leading to the discovery of new drug candidates with improved pharmacokinetic properties.

Table 1: Structural Features of this compound and Their Implications in Natural Product Synthesis

| Structural Feature | Implications for Natural Product Synthesis |

| β-Amino Acid Backbone | Introduction of conformational constraints, formation of stable secondary structures, enhanced resistance to proteolysis. nih.govresearchgate.net |

| gem-Dimethyl Group | Steric hindrance influencing molecular conformation, potential for increased binding affinity and metabolic stability. nih.govresearchgate.net |

| tert-Butyl Ester | Robust and orthogonal protection of the carboxylic acid, enabling selective chemical transformations. ontosight.aipeptide.com |

Contributions to Material Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid (in its protected form), makes it a promising monomer for the synthesis of specialty polymers, particularly polyamides. While the direct polymerization of this specific monomer is not widely reported, the synthesis of polymers from amino acid derivatives is a well-established field, leading to the creation of biocompatible and biodegradable materials. nih.govnih.govbezwadabiomedical.com

Theoretically, the polymerization of this compound would first require the deprotection of the tert-butyl ester to reveal the free carboxylic acid. The resulting 3-amino-2,2-dimethylpropanoic acid could then undergo polycondensation to form a polyamide. The presence of the gem-dimethyl group on the polymer backbone would be expected to significantly influence the material's properties. This bulky group would likely restrict chain mobility, leading to a higher glass transition temperature and enhanced thermal stability compared to linear polyamides. Furthermore, the steric hindrance could disrupt chain packing, potentially leading to amorphous polymers with good solubility in organic solvents.

Polymers derived from amino acids, known as poly(amino acid)s or pseudo-poly(amino acid)s, are of great interest for biomedical applications due to their biocompatibility and the fact that their degradation products are natural metabolites. nih.govsigmaaldrich.com Polyamides synthesized from β-amino acids, in particular, can exhibit unique properties. For instance, poly(β-amino esters), a related class of polymers, are known for their pH-responsiveness and biodegradability, making them suitable for drug delivery applications. nih.govnih.govnih.gov

The synthesis of polyamides from amino acid derivatives can be achieved through various methods, including direct polycondensation. nih.gov The resulting polymers can be tailored to have specific properties by copolymerizing different amino acid-based monomers. This approach allows for the creation of a diverse library of materials with a wide range of physical and chemical characteristics.

Table 2: Potential Properties of Polyamides Derived from 3-Amino-2,2-dimethylpropanoic Acid

| Property | Predicted Influence of the Monomer Structure |

| Thermal Stability | The gem-dimethyl group is expected to increase thermal stability by restricting chain mobility. |

| Solubility | The bulky side group may disrupt crystalline packing, leading to enhanced solubility in organic solvents. |

| Biodegradability | The amide linkages would be susceptible to hydrolysis, potentially rendering the polymer biodegradable. nih.gov |

| Biocompatibility | As a derivative of an amino acid, the resulting polymer is anticipated to have good biocompatibility. nih.govbezwadabiomedical.com |

Mechanistic and Theoretical Investigations of Tert Butyl 3 Amino 2,2 Dimethylpropanoate Reactions

Elucidation of Reaction Mechanisms in Propanoate Transformations

Detailed mechanistic studies specifically targeting tert-butyl 3-amino-2,2-dimethylpropanoate are not extensively reported in the scientific literature. However, based on the general principles of organic chemistry and studies of similar β-amino esters, plausible reaction mechanisms can be inferred for its transformations. The reactivity of this compound is primarily dictated by the nucleophilic amino group and the electrophilic carbonyl carbon of the ester, modulated by the significant steric hindrance imposed by the 2,2-dimethyl and tert-butyl groups.

Common transformations of β-amino esters involve reactions at the amino group, such as acylation, alkylation, and arylation, and reactions at the ester group, like hydrolysis and amidation. For instance, in an acylation reaction, the lone pair of the nitrogen atom would act as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The steric bulk surrounding the nitrogen in this compound would likely decrease the reaction rate compared to less hindered primary amines.

Hydrolysis of the tert-butyl ester, typically under acidic conditions, would proceed via a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The stability of the resulting tert-butyl cation makes this process favorable.

While these are generalized mechanisms, the specific influence of the gem-dimethyl group on the conformational preferences of the molecule and how that impacts the transition states of these reactions remains an area ripe for investigation.

Computational Chemistry Studies

A thorough search of scientific databases indicates a lack of specific computational chemistry studies focused on this compound. Research in this area would be invaluable for a deeper understanding of its properties and reactivity.

DFT Analysis of Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, including reaction intermediates and transition states. While DFT studies have been conducted on a variety of β-amino esters and sterically hindered amines, no specific DFT analysis of reaction pathways for this compound has been found.

A hypothetical DFT study on the acylation of this compound could, for example, map the potential energy surface of the reaction. This would involve calculating the energies of the reactants, the tetrahedral intermediate formed after the nucleophilic attack of the amine, the transition state for the formation and breakdown of this intermediate, and the final products. Such a study would provide quantitative data on the activation energy of the reaction, which is directly related to the reaction rate. It would also allow for the visualization of the three-dimensional structures of the intermediates and transition states, offering insights into the steric interactions at play.

Conformer Analysis and Conformational Landscapes

For this molecule, key rotations would be around the C2-C3 bond and the C-N bond. The steric repulsion between the bulky tert-butyl group and the gem-dimethyl groups would be a major factor in determining the preferred conformations. Understanding the conformational landscape is crucial, as the accessibility of the reactive sites (the amino group and the ester carbonyl) can be conformation-dependent. For example, some conformers might shield the amino group, making it less available for reaction.

A summary of expected influential factors in a theoretical conformational analysis is presented in the table below.

| Dihedral Angle of Interest | Key Steric Interactions | Expected Low-Energy Conformations |

| H₂N-C₃-C₂-C(O) | Interactions between the amino group and the carbonyl group. | Gauche and anti arrangements are likely to be energy minima. |

| C₃-C₂-C(O)-O | Repulsion between substituents on C3 and the ester oxygen. | Planar ester conformation is generally preferred. |

| C₂-C(O)-O-C(CH₃)₃ | Interaction of the tert-butyl group with the rest of the molecule. | Staggered conformations of the tert-butyl group will be favored. |

Prediction of Reactivity and Selectivity

Computational chemistry can also be used to predict the reactivity and selectivity of a molecule. Various theoretical descriptors can be calculated to this end. For instance, the analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the nucleophilic and electrophilic character of different parts of the molecule. For this compound, the HOMO would likely be localized on the nitrogen atom of the amino group, confirming its role as the primary nucleophilic site. The LUMO would be expected to be centered on the carbonyl carbon of the ester group, indicating its electrophilicity.

Calculated electrostatic potential maps would visually represent the electron-rich and electron-poor regions of the molecule, further guiding predictions of where chemical reactions are most likely to occur. In the absence of specific studies on this compound, the following table outlines some predictable reactivity patterns based on general principles.

| Reactive Site | Predicted Reactivity | Influencing Factors |

| Amino Group | Nucleophilic | Lone pair on nitrogen; steric hindrance from adjacent groups. |

| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond; steric shielding by the tert-butyl and gem-dimethyl groups. |

| α-Carbons (C2) | Potentially acidic | Steric hindrance may make deprotonation difficult. |

Analytical Methodologies for Research on Tert Butyl 3 Amino 2,2 Dimethylpropanoate

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Products

Spectroscopy is fundamental in identifying the molecular structure of newly synthesized compounds and intermediates. Techniques like NMR, Mass Spectrometry, and IR spectroscopy provide complementary information regarding the molecular framework, mass, and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures and monitoring the progress of chemical reactions in real-time. researchgate.net For the synthesis involving tert-butyl 3-amino-2,2-dimethylpropanoate, ¹H and ¹³C NMR are invaluable.

The tert-butyl group [(CH₃)₃C] of the ester provides a distinct and strong singlet signal in the ¹H NMR spectrum, typically appearing around 1.4-1.5 ppm. rsc.orgorgsyn.org This intense signal, representing nine equivalent protons, is easily identifiable and serves as a key marker for the presence of the tert-butyl ester moiety. nih.gov Similarly, the gem-dimethyl group [C(CH₃)₂] on the propanoate backbone will produce a sharp singlet corresponding to six equivalent protons. The methylene (B1212753) (-CH₂-) and amine (-NH₂) protons will exhibit characteristic signals whose chemical shifts and multiplicities depend on the specific molecular environment.

During synthesis, reaction monitoring can be achieved by observing the disappearance of signals corresponding to starting materials and the concurrent appearance of signals for the product, this compound. For instance, in a reaction where an amine is protected with a tert-butoxycarbonyl (Boc) group, the formation of the product can be tracked by the emergence of the characteristic Boc ¹H NMR signal. mdpi.com Benchtop NMR has proven to be a sensitive and reliable method for online reaction monitoring in biosyntheses, capable of detecting component concentrations in the single-digit millimolar range without deuterated solvents. researchgate.net

Table 1: Typical ¹H NMR Chemical Shifts for Relevant Functional Groups This table presents generalized data for illustrative purposes.

| Functional Group | Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| tert-Butyl Ester | (CH₃)₃C-O- | 1.4 - 1.5 |

| Gem-Dimethyl | -C(CH₃)₂- | ~1.2 |

| Methylene adjacent to Amine | -CH₂-NH₂ | 2.5 - 3.0 |

Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight of synthetic products and intermediates, thereby confirming their identity. It can also be used to track reaction progress by monitoring the mass-to-charge ratio (m/z) of ions corresponding to reactants and products in the reaction mixture.

For this compound (molecular formula C₉H₁₉NO₂), the expected monoisotopic mass is approximately 173.14 Da. uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. In typical MS analysis using soft ionization techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺, which would have an m/z of approximately 174.15. uni.lu Other common adducts include sodium [M+Na]⁺ and potassium [M+K]⁺. uni.lu

The identification of key fragments can further support structural elucidation. A characteristic fragmentation pattern for tert-butyl esters is the loss of a tert-butyl group (57 Da) or isobutylene (B52900) (56 Da), which would result in significant fragment ions in the mass spectrum.

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct Type | Adduct Formula | Predicted m/z |

|---|---|---|

| Protonated Molecule | [M+H]⁺ | 174.14887 |

| Sodium Adduct | [M+Na]⁺ | 196.13081 |

| Potassium Adduct | [M+K]⁺ | 212.10475 |

| Ammonium Adduct | [M+NH₄]⁺ | 191.17541 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info For this compound, IR spectroscopy can confirm the presence of the key ester and amine functional groups.

The analysis of synthetic intermediates and the final product would show characteristic absorption bands. The disappearance of bands from starting materials (e.g., a broad O-H stretch from a carboxylic acid precursor) and the appearance of new bands for the product are used to monitor the reaction. For example, the formation of the ester is confirmed by the appearance of a strong C=O stretching band.

Table 3: Key IR Absorption Bands for this compound This table presents generalized data for illustrative purposes.

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine | N-H Stretch | 3300 - 3500 | Medium (often two bands for -NH₂) |

| Alkyl | C-H Stretch | 2850 - 3000 | Strong |

| Ester | C=O Stretch | 1730 - 1750 | Strong |

| Ester | C-O Stretch | 1150 - 1250 | Strong |

| Amine | N-H Bend | 1550 - 1650 | Medium |

Characteristic wavenumbers are based on typical values for these functional groups. rsc.orgdocbrown.infodocbrown.infoarkat-usa.org

Chromatographic Methods for Purification and Purity Assessment

Chromatography is indispensable for separating the target compound from unreacted starting materials, reagents, and byproducts, as well as for assessing the final purity of the product.

High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analysis and purification of non-volatile compounds like this compound. rsc.orgarkat-usa.org By selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase, components of a reaction mixture can be effectively separated based on their polarity and affinity for the column.

During a synthesis, small aliquots of the reaction mixture can be injected into an HPLC system to monitor the consumption of reactants and the formation of the product over time. arkat-usa.org This allows for the determination of reaction kinetics and helps to identify the optimal time to quench the reaction. The purity of the final product is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Chiral HPLC can also be employed to analyze the enantiomeric purity if the synthesis is stereoselective. rsc.org For amino compounds that lack a strong UV chromophore, derivatization with a UV-active agent may be necessary for sensitive detection. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be chemically modified through derivatization to make it suitable for GC-MS analysis.

Derivatization of the primary amine group is a common strategy. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to convert the amine to a more volatile tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.comnih.gov This process replaces the active hydrogen on the amine with a nonpolar TBDMS group, increasing the compound's volatility and thermal stability. sigmaaldrich.comresearchgate.net

The derivatized sample is then injected into the GC, where it is separated from other components in the mixture. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification. nih.gov This method is particularly useful for detecting and quantifying trace impurities that may not be resolved by other techniques. springernature.com

Chiral Analytical Techniques for Enantiomeric Excess Determination (if applicable for chiral derivatives)

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiral analytical techniques are not applicable to the compound itself. However, these methods are essential for the analysis of its chiral derivatives or analogues, where a stereocenter is introduced into the molecule, for instance, by substitution at the α- or β-position of the amino acid backbone. Determining the enantiomeric excess (e.e.) is crucial in asymmetric synthesis to quantify the success of a stereoselective reaction.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs): The most common method for determining the enantiomeric excess of chiral amino esters is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). yakhak.org This direct method allows for the physical separation of the two enantiomers, and the e.e. is calculated from the relative peak areas in the chromatogram.

Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available and have been successfully used for the resolution of chiral amino acids and their esters. Polysaccharide-based CSPs are particularly prevalent. yakhak.org

Polysaccharide Derivatives: Columns based on cellulose (B213188) or amylose (B160209) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IA) or cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD), are highly effective. rsc.orgyakhak.org

Macrocyclic Glycopeptides: CSPs based on antibiotics like teicoplanin (Astec® CHIROBIOTIC® T) are also widely used, especially for underivatized amino acids and their derivatives. google.comsigmaaldrich.com

Crown Ethers: Chiral crown ether-based CSPs can resolve amino acids and esters by forming diastereomeric complexes with the primary amine. researchgate.net

Mobile Phases: The mobile phase typically consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (an alcohol like isopropanol (B130326) or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers. rsc.org For more polar CSPs, aqueous-organic mobile phases are used. researchgate.net

Table 2: Examples of Chiral HPLC Conditions for Amino Ester Derivatives

| Chiral Stationary Phase | Mobile Phase | Flow Rate | Analyte Type | Reference |

| Chiralcel® OD | Hexane / Isopropanol (99:1) | 0.7 mL/min | α-Quaternary α-amino ester | rsc.org |

| Chiralcel® AD-H | Hexane / Isopropanol (3.3%) | 0.5 mL/min | α,α-Dialkyl-α-amino acid ester | researchgate.net |

| Teicoplanin-bonded CSP | Methanol / Water (e.g., 40:60) | Not specified | tert-Butyl protected amino acids | google.com |

| Chiralpak® IA / AD-H | Isopropanol / Hexane (10-30%) | 1.0 mL/min | α-Amino acid esters (NBD derivatives) | yakhak.org |

Advanced Techniques: For more complex analyses or when HPLC methods are not suitable, other techniques can be employed.

Gas Chromatography (GC) on Chiral Columns: After appropriate derivatization to increase volatility (e.g., N-trifluoroacetyl-O-methyl ester), chiral GC can be used for the resolution and quantification of amino acid enantiomers. nih.gov

Chiral Derivatization with Ion Mobility Mass Spectrometry (IMS-MS): A modern approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA), such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). This reaction converts the enantiomers into diastereomers. These diastereomers have different shapes and sizes, allowing them to be separated and detected using techniques like trapped ion mobility spectrometry-mass spectrometry (TIMS-MS), providing high sensitivity and the ability to analyze complex mixtures. rsc.orgrsc.org

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-amino-2,2-dimethylpropanoate, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : A common approach involves tert-butyl protection of amino acids using Boc (tert-butoxycarbonyl) chemistry. For example, tert-butyl esters can be synthesized via nucleophilic substitution or coupling reactions. In a related synthesis (e.g., tert-butyl carbamate derivatives), trifluoroacetic acid (TFA) or thionyl chloride (SOCl₂) may act as activating agents . Systematic optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.

- Catalysts : Pd/Cu systems (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in multi-step syntheses .

- Temperature control : Reactions at 45–60°C minimize side products while maintaining yield .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity .

Table 1 : Example Reaction Parameters from Analogous Syntheses

| Parameter | Condition/Value | Reference |

|---|---|---|

| Solvent | THF/Diethylamine | |

| Catalyst | Pd(PPh₃)₂Cl₂/CuI | |

| Temperature | 45°C | |

| Purification | Silica gel chromatography |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry. For example, tert-butyl groups exhibit distinct singlets at δ ~1.4 ppm in ¹H NMR, while amino protons appear as broad signals .

- Mass Spectrometry (HR-MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₉H₁₉NO₂: 174.1494 Da) .

- HPLC/GC-MS : Detects trace impurities (e.g., unreacted starting materials) with ≥95% purity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing this compound, particularly in distinguishing structural isomers or detecting trace impurities?

- Methodological Answer :

- 2D NMR Techniques : HSQC and COSY correlate proton-carbon interactions, resolving ambiguities in crowded spectral regions (e.g., overlapping methyl signals) .

- Isotopic Labeling : ¹⁵N-labeled analogs clarify amino group environments in NOESY experiments.

- Spiking Experiments : Adding authentic standards during HPLC analysis identifies co-eluting impurities .

Q. What mechanistic insights explain side reactions during the synthesis of this compound, such as unintended oxidation or dimerization?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to detect intermediates (e.g., acyl chlorides in SOCl₂-mediated reactions) .

- Computational Modeling : DFT calculations predict steric/electronic barriers. For tert-butyl derivatives, bulky substituents may hinder nucleophilic attack, favoring dimerization .

- Additive Screening : Radical scavengers (e.g., BHT) suppress oxidation pathways in air-sensitive reactions .

Q. How does this compound function as a building block in solid-phase peptide synthesis (SPPS), and what deprotection strategies are optimal?

- Methodological Answer :

- Boc Deprotection : Use TFA in dichloromethane (DCM) to cleave the tert-butyl group while preserving acid-labile peptide backbones .

- Coupling Efficiency : Pre-activate the amino group with HOBt/DIC to enhance amidations in SPPS .

- Side-Chain Protection : Pair with orthogonal groups (e.g., Fmoc for carboxylates) for sequential deprotection .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40–80°C and pH 2–12, analyzing degradation via LC-MS at fixed intervals .

- Kinetic Profiling : Fit data to Arrhenius or Eyring equations to predict shelf-life.

- Degradant Identification : Isolate byproducts via preparative HPLC and characterize using tandem MS .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility in multi-step organic reactions?

- Methodological Answer :

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like stirring rate and solvent purity using DOE (Design of Experiments) .

- In-Process Controls : Monitor reaction completion with TLC or inline PAT (Process Analytical Technology).

- Standardized Protocols : Document reagent sources (e.g., anhydrous solvents from certified suppliers) to minimize variability .

Applications in Complex Molecule Synthesis

Q. What role does this compound play in synthesizing chiral ligands or catalysts for asymmetric catalysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.